molecular formula C7H11ClN2O2 B1525039 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 775350-26-0

2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B1525039
CAS No.: 775350-26-0
M. Wt: 190.63 g/mol
InChI Key: PQTLZSXXKXMOSJ-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride (CAS 775350-26-0) is a high-purity chemical compound with the molecular formula C7H11ClN2O2 and a molecular weight of 190.63 g/mol . This molecule features an imidazole core, a privileged scaffold in medicinal chemistry, functionalized with an isopropyl group and a carboxylic acid moiety. The hydrochloride salt form enhances the compound's stability and solubility for research applications. The core imidazole-4-carboxylic acid structure is a key building block in pharmaceutical research . Derivatives of imidazole-4-carboxylic acid are investigated as potent antagonists for receptors such as mGluR5a, which are relevant in the study of neurodegenerative conditions . Furthermore, structurally similar 2-phenyl-1H-imidazole-4-carboxylic acid derivatives have been studied for their inhibitory activity against enzymes like beta-lactamase , suggesting the potential of this compound class in exploring new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-propan-2-yl-1H-imidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-4(2)6-8-3-5(9-6)7(10)11;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTLZSXXKXMOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775350-26-0
Record name 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride
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Biological Activity

2-(Propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride, also known as BDM43079, is an imidazole derivative that has garnered attention for its biological activity, particularly in relation to insulin-degrading enzyme (IDE) inhibition. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C7H10N2O2. Its structural representation can be summarized as follows:

  • SMILES : CC(C)C1=NC=C(N1)C(=O)O
  • InChI : InChI=1S/C7H10N2O2/c1-4(2)6-8-3-5(9-6)7(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)

Insulin-Degrading Enzyme (IDE) Inhibition

Research has indicated that this compound acts as an inhibitor of IDE, a zinc metalloprotease involved in the degradation of insulin and amyloid-beta peptides. IDE plays a crucial role in regulating insulin levels and has implications in diseases such as Type 2 diabetes and Alzheimer's disease.

In a study focusing on structure-activity relationships (SAR), it was found that modifications to the compound significantly affected its inhibitory potency against IDE. For instance, the presence of the carboxylic acid group and imidazole moiety were critical for maintaining biological activity. Compounds derived from BDM43079 demonstrated enhanced solubility and stability, which are essential for effective pharmacological action .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that various imidazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to BDM43079 have been tested against Staphylococcus aureus and Escherichia coli, showcasing promising results in inhibiting bacterial growth .

Study on IDE Inhibition

In a detailed examination of IDE inhibitors, BDM43079 was highlighted as a potent chemical probe. The study involved synthesizing multiple analogs to optimize their inhibitory effects on IDE. The best-performing compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .

Antibacterial Efficacy Assessment

Another investigation assessed the antibacterial efficacy of imidazole derivatives, including BDM43079. Utilizing the agar disc-diffusion method, several compounds were tested at a concentration of 1 mM against E. coli and P. mirabilis. Results indicated that most compounds displayed significant antibacterial activity, with some achieving MIC values lower than 0.125 mg/dm³ against resistant strains .

Research Findings Summary Table

Compound NameActivity TypeTarget/OrganismIC50/MIC ValuesReference
This compoundIDE InhibitionInsulin-degrading enzymeLow µM range
Various Imidazole DerivativesAntibacterialE. coli, S. aureus<0.125 mg/dm³

Scientific Research Applications

Insulin-Degrading Enzyme (IDE) Inhibition

One of the most significant applications of 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride is its role as an inhibitor of the insulin-degrading enzyme (IDE). IDE is a zinc metalloprotease that regulates insulin levels and is implicated in metabolic disorders such as Type 2 diabetes and neurodegenerative diseases like Alzheimer's disease. Research has shown that modifications to the compound can enhance its inhibitory potency against IDE, making it a candidate for therapeutic interventions in these conditions .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other imidazole derivatives. Its ability to participate in reactions such as Grignard reactions and esterifications allows chemists to create a variety of compounds with potential biological activities .

Buffering Agent

This compound is also utilized as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it valuable in various experimental setups where precise pH control is necessary .

Case Studies

StudyObjectiveFindings
Study on IDE InhibitionEvaluate inhibitory effects on IDEDemonstrated significant inhibition with structure-activity relationship analysis showing critical functional groups
Synthesis of Imidazole DerivativesExplore synthetic routes using BDM43079Successful synthesis of various derivatives with enhanced solubility and stability
Buffering Capacity AssessmentTest efficacy as a buffering agentConfirmed effective pH stabilization across a range of conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride and related compounds:

Compound Name Substituent at Position 1 Substituent at Position 2 Carboxylic Acid Position Salt Form Molecular Formula Molecular Weight (g/mol) CAS Number
This compound None Propan-2-yl 4 Hydrochloride C₇H₁₁ClN₂O₂ 190.63* Not provided†
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride Pyrimidin-2-yl None 4 Dihydrochloride C₈H₈Cl₂N₄O₂ 263.08 1808532-55-9
2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride None Methoxymethyl 4 Hydrochloride C₆H₉ClN₂O₃ 192.60 Not provided‡
1-(Propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride Propan-2-yl None 4 Hydrochloride C₇H₁₁ClN₂O₂ 190.63 Not provided§

*Calculated based on formula. ‡From Enamine Ltd. catalogue (). §From CymitQuimica ().

Key Observations:

Substituent Position: The placement of the propan-2-yl group (position 2 vs. 1) significantly alters steric and electronic properties.

Salt Form : The dihydrochloride salt of 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid () likely has higher aqueous solubility than the hydrochloride analogs but may also display distinct crystallization behaviors in solid-state applications .

Commercial Availability and Pricing

CymitQuimica lists 1-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride at €513.00/50mg (), suggesting that the 2-substituted isomer may command similar or higher pricing due to synthetic complexity. By contrast, dihydrochloride salts (e.g., ) often require additional purification steps, impacting cost .

Research Findings and Limitations

  • Synthetic Challenges : Isomerically pure 2-substituted imidazoles are harder to synthesize than 1-substituted analogs due to regioselectivity issues in cyclization reactions. This is reflected in the scarcity of commercial 2-substituted derivatives .

Preparation Methods

Acidification and Salt Formation

After completion, the reaction mixture, containing the potassium salt of the imidazole-4-carboxylic acid, is acidified with mineral acids such as hydrochloric acid to pH 2–6 to precipitate the free acid or its hydrochloride salt.

Alternative Preparation via Ester Intermediates

Another approach involves synthesizing ester derivatives of the imidazole carboxylic acid, followed by hydrolysis and salt formation. A Chinese patent (CN104177296A) describes a method for preparing 2-propyl-1H-imidazole-5-carboxylic acid ethyl ester analogs using α-chlorooxaloacetate diethyl ester and butamidine or its acid salt.

  • This method avoids harsh reagents such as concentrated sulfuric acid or fuming nitric acid.
  • The process involves three steps, offering a shorter and more environmentally friendly route.
  • The ester intermediate can be hydrolyzed under mild conditions to yield the free acid.
  • The final hydrochloride salt is obtained by treatment with hydrochloric acid.

This method emphasizes mild reaction conditions, environmental friendliness, and cost-effectiveness.

Comparative Data Table of Preparation Methods

Parameter CO2 Carboxylation Method (US4672128A) Ester Intermediate Method (CN104177296A)
Starting Material 2-isopropylimidazole α-chlorooxaloacetate diethyl ester + butamidine
Reaction Temperature 140–230°C (optimal 149–220°C) Mild, unspecified but lower than CO2 method
Pressure 2–350 bar (optimal 50–160 bar) Atmospheric or mild pressure
Base/Catalyst Potassium carbonate; catalyst usually not required Butamidine or acid salt; no strong acid catalysts
Reaction Time 1–30 hours Three-step process, shorter overall
Solvent Usually solvent-free Solvent used, but mild and environmentally friendly
Acidification Mineral acid (HCl) to pH 2–6 Hydrolysis followed by acid treatment
Environmental Impact Moderate; no strong acids needed Low; avoids concentrated sulfuric and nitric acids
Yield High purity and yield, especially without catalyst High yield with simpler operation
Product Form Free acid or hydrochloride salt Ester intermediate converted to free acid and salt

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride, and how can reaction conditions be tailored to improve yield?

Synthesis typically involves cyclization of precursors under controlled conditions. For example, imidazole derivatives are often synthesized via Schiff base formation followed by dehydration. Key factors include:

  • Catalyst selection : Palladium on carbon or Raney nickel can minimize side reactions like dehalogenation (critical for halogen-containing intermediates) .
  • Solvent optimization : Polar solvents (e.g., ethanol or water) influence reaction rates and intermediate stability .
  • Temperature control : Elevated temperatures (~45°C) enhance cyclization efficiency, as lower temperatures (e.g., 25°C) reduce yields significantly .

How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • Melting point analysis : Compare experimental values (e.g., 313–315°C for analogous imidazole hydrochlorides) with literature data to assess purity .
  • Spectroscopic techniques : Use 1H^1H-NMR and IR to confirm the imidazole ring and carboxylic acid functionality. PubChem-derived spectral data (e.g., InChI key, SMILES) provide reference benchmarks .
  • Elemental analysis : Verify stoichiometry of the hydrochloride salt (Cx_xHy_yNz_zOk_k·HCl) via combustion analysis .

What solvent systems are suitable for dissolving this compound, and how does its hydrochloride salt form influence stability?

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation. Test solubility in polar aprotic solvents (e.g., DMSO) or acidic aqueous buffers (pH < 4) .
  • Stability : Store under inert conditions (argon/vacuum) at –20°C to prevent hygroscopic degradation. Monitor via TGA or accelerated stability studies (40°C/75% RH) .

Advanced Research Questions

How can structural modifications to the imidazole core enhance biological activity, and what computational tools validate these changes?

  • QSAR modeling : Use software like Schrödinger or MOE to correlate substituent effects (e.g., isopropyl group position) with bioactivity. For example, electron-withdrawing groups on the imidazole ring may enhance receptor binding .
  • Docking studies : Simulate interactions with targets (e.g., enzymes like histidine decarboxylase) to prioritize synthetic analogs .

How should researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., hydrodechlorination byproducts) and adjust catalysts (e.g., switch from Pd/C to Raney nickel to suppress dehalogenation) .
  • Mechanistic studies : Isotopic labeling (13C^{13}C-carboxylic acid) or kinetic profiling can clarify reaction pathways .

What methodologies enable the study of this compound’s interaction with biological targets?

  • In vitro assays : Measure inhibition constants (Ki_i) against relevant enzymes (e.g., histidine decarboxylase) using fluorogenic substrates .
  • Crystallography : Co-crystallize the compound with target proteins to resolve binding modes (e.g., triclinic crystal systems for analogous imidazoles) .

How can the hydrochloride salt’s physicochemical properties be leveraged in formulation studies?

  • Salt screening : Compare hydrochloride with other counterions (e.g., sulfate, phosphate) for solubility and bioavailability using pH-solubility profiles .
  • Solid-state characterization : Perform PXRD to identify polymorphic forms and DSC to assess thermal stability .

Methodological Considerations

What precautions are necessary when handling this compound in aqueous or oxidative environments?

  • Hydrolysis risk : Avoid prolonged exposure to basic conditions (pH > 7), which may hydrolyze the imidazole ring. Use buffered solutions at pH 4–6 .
  • Oxidative stability : Add antioxidants (e.g., BHT) to reaction mixtures if free radical degradation is observed via ESR .

How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Introduce substituents (e.g., methyl, chloro) at the 2- or 4-position of the imidazole ring and compare bioactivity .
  • Pharmacophore mapping : Use computational tools to identify critical hydrogen-bonding or hydrophobic interactions .

What interdisciplinary approaches integrate this compound into materials science or catalysis research?

  • Coordination chemistry : Explore its use as a ligand for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in catalytic systems via UV-Vis and EPR .
  • Polymer science : Incorporate into imidazole-based ionic liquids for conductive materials, characterized by impedance spectroscopy .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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